molecular formula C3H9NS B103984 2-(Methylthio)ethylamine CAS No. 18542-42-2

2-(Methylthio)ethylamine

Cat. No.: B103984
CAS No.: 18542-42-2
M. Wt: 91.18 g/mol
InChI Key: CYWGSFFHHMQKET-UHFFFAOYSA-N
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Description

Quilseconazole is a small molecule investigational drug known for its antifungal properties. It is a member of the azole class of antifungal agents, specifically a tetrazole derivative. The compound is structurally characterized by the presence of a tetrazole ring, which is known for its stability and bioisosteric properties. Quilseconazole has shown promising activity against various fungal infections, particularly those caused by Cryptococcus species .

Mechanism of Action

Target of Action

2-(Methylthio)ethylamine, also known as 2-Aminoethyl methyl sulfide or S-Methylcysteamine , is an organosulfur compoundIt has been reported that the compound can act as a ligand , suggesting that it may interact with various proteins or enzymes in the body.

Mode of Action

It is known to act as a ligand and, via schiff base condensations, a ligand precursor . This suggests that it may bind to specific proteins or enzymes, altering their function and potentially leading to various biochemical effects.

Result of Action

It has been reported that copper (ii) complexes containing this compound effectively cleave dna in cell-free systems , suggesting that it may have significant effects at the molecular level.

Biochemical Analysis

Biochemical Properties

It is known to be a ligand and a precursor to other ligands via Schiff base condensations . This suggests that it may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.

Molecular Mechanism

It is known to act as a ligand and a precursor to other ligands via Schiff base condensations , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quilseconazole is synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent functionalization. The synthesis typically starts with the preparation of a pyridine derivative, which is then subjected to a series of reactions to introduce the tetrazole moiety. Key steps include:

Industrial Production Methods: Industrial production of Quilseconazole involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Quilseconazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Quilseconazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Quilseconazole’s unique combination of selectivity, potency, and stability makes it a promising candidate for further development as an antifungal agent.

Properties

IUPAC Name

2-methylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS/c1-5-3-2-4/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWGSFFHHMQKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171774
Record name 2-(Methylthio)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18542-42-2
Record name 2-(Methylthio)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18542-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)ethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylthio)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(methylthio)ethyl]amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(Methylthio)ethylamine
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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